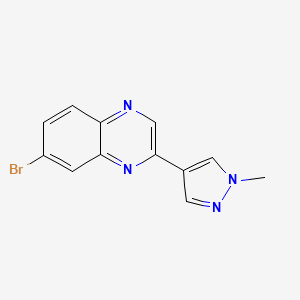

7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

Description

Properties

IUPAC Name |

7-bromo-2-(1-methylpyrazol-4-yl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN4/c1-17-7-8(5-15-17)12-6-14-10-3-2-9(13)4-11(10)16-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUKVBWZLAROPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method, detailed in patent CN112125889A, involves a four-step sequence starting with 4-bromo-2-nitroaniline (II ) and 4-bromo-3-oxo-butyric acid.

Substitution Reaction

4-Bromo-2-nitroaniline reacts with 4-bromo-3-oxo-butyric acid in methanol, ethanol, or water at 50–150°C to form 4-[(4-bromo-2-nitro)phenyl]amino-3-oxo-butyric acid (III ). The molar ratio of reactants is 1:0.5–1.5.

Reduction Cyclization

III undergoes reduction with sodium hydrosulfite (3–5 equivalents) in methanol or water at 0–100°C, yielding 7-bromo-2-quinoxaline acetic acid (IV ).

Oxidation

IV is oxidized using phosphorus oxychloride (2–4 equivalents) and sodium perchlorate (3–5 equivalents) in N,N-dimethylformamide (DMF) at 50–150°C to produce 2-(7-bromo-quinoxaline-2-yl)malonaldehyde (V ).

Condensation

V reacts with N-methylhydrazine (0.5–1.5 equivalents) in methanol or acetonitrile at 50–120°C, yielding the target compound with an 86.6% isolated yield.

Key Advantages : Scalable, high yield, and utilizes cost-effective reagents.

Alternative Substitution-Reduction Cyclization Route

Reaction Overview

Patent CN112079816A outlines a two-step method starting with 4-bromo-2-nitroaniline and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (III ).

Substitution Reaction

The reactants (1:0.5–1.5 molar ratio) undergo substitution in methanol or tetrahydrofuran (THF) at 50–150°C to form 1-(1-methyl-1H-pyrazol-4-yl)-2-[(4-bromo-2-nitro)phenylamino]ethanone (IV ).

Reduction Cyclization

IV is treated with indium (2–3 equivalents) and hydrochloric acid (4–6 equivalents) in ethanol or DMF at 50–150°C, directly yielding the target compound.

Key Advantages : Fewer steps, avoids oxidation, and uses indium for efficient nitro group reduction.

Catalytic Synthesis Using DABCO

Reaction Overview

A 2021 study (Gale A691222224) reports a novel one-pot method using 4-bromobenzene-1,2-diamine (4 ) and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (3 ) with triethylene diamine (DABCO) in THF.

Mechanism

DABCO facilitates nucleophilic substitution, enabling quinoxaline ring formation. The reaction proceeds at reflux, yielding the target compound in "reasonably good yield".

Key Advantages : First reported catalytic method, minimizes byproducts.

Comparative Analysis of Methods

Reaction Conditions and Yields

Chemical Reactions Analysis

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions due to its electrophilic nature.

Key Examples:

Mechanistic Insight :

-

Suzuki coupling proceeds via oxidative addition of the Pd catalyst to the C–Br bond, transmetallation with the boronic acid, and reductive elimination.

-

Steric hindrance from the pyrazole group can reduce yields in bulkier substrates .

Reductive Cyclization

The compound participates in reductive cyclization to form polycyclic systems.

Case Study:

-

Reagents : Zn/HCl, EtOH, 60°C

-

Product : 6-Methylpyrido[2,3-b]pyrazine derivative

-

Mechanism : Sequential reduction of the quinoxaline ring followed by intramolecular cyclization.

Cross-Coupling Reactions

The bromine atom is amenable to palladium-catalyzed cross-couplings:

Table 1: Cross-Coupling Efficiency

| Partner | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | DME | 90°C | 89% |

| Vinyltrimethylsilane | PdCl₂(dppf), CuI, Et₃N | THF | 70°C | 76% |

Note : Electron-deficient boronic acids exhibit faster reaction rates .

Nucleophilic Aromatic Substitution

The electron-deficient quinoxaline ring facilitates SNAr at the 7-position:

Example:

-

Reagents : NaN₃, DMF, 120°C

-

Product : 7-Azido-2-(1-methylpyrazol-4-yl)quinoxaline

-

Application : Intermediate for "click chemistry" derivatization .

Oxidation and Reduction

The quinoxaline ring undergoes redox transformations:

Table 2: Redox Reactions

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 0°C | Quinoxaline-7-carboxylic acid | 62% |

| Reduction | H₂ (1 atm), Pd/C, EtOAc | 7-Bromo-1,2,3,4-tetrahydroquinoxaline | 78% |

Caution : Over-oxidation can lead to ring degradation.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with azides:

-

Reagents : CuI, sodium ascorbate, RT

-

Product : Triazolo-fused quinoxaline

-

Mechanism : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Alkylation and Arylation

The pyrazole nitrogen can be functionalized selectively:

Example:

-

Reagents : CH₃I, K₂CO₃, DMF

-

Product : 1,3-Dimethylpyrazol-4-yl-quinoxaline derivative

-

Regioselectivity : Methylation occurs at the pyrazole N1 position due to steric protection at N2 .

Halogen Exchange

The bromine atom can be replaced via halogen dance reactions:

Critical Analysis of Reaction Pathways

-

Steric Effects : The 1-methylpyrazole group hinders reactions at the quinoxaline 3-position, directing reactivity to the 7-bromo site .

-

Electronic Effects : The electron-withdrawing quinoxaline ring activates the C7 position for SNAr but deactivates it toward electrophilic substitution.

-

Solvent Impact : Polar aprotic solvents (e.g., DMF, THF) enhance cross-coupling efficiency by stabilizing intermediates .

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of quinoxaline, including 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, exhibit significant anticancer activities. Studies indicate that these compounds can inhibit tumor growth by interfering with cellular signaling pathways and modulating enzyme activity .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Industrial Applications

Material Science

Beyond its pharmaceutical applications, this compound is utilized in the development of advanced materials. It has been incorporated into high-efficiency phosphorescent light-emitting diodes (OLEDs) and solar cells due to its favorable electronic properties . This versatility highlights its importance not only in medicinal chemistry but also in industrial applications.

Case Studies

Case Study 1: Synthesis of Erdafitinib

A recent study detailed the synthesis of erdafitinib from this compound. The process involved multiple reaction steps that optimized yield and purity. The researchers emphasized the importance of this intermediate in achieving efficient synthesis pathways for complex drugs .

Case Study 2: Biological Evaluation

Another study focused on evaluating the biological activities of various quinoxaline derivatives, including the compound . The results indicated promising anticancer effects against specific tumor types, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is primarily related to its role as an intermediate in the synthesis of erdafitinib. Erdafitinib functions as a pan-fibroblast growth factor receptor (FGFR) inhibitor, targeting FGFR pathways involved in cell proliferation and survival. By inhibiting these pathways, erdafitinib can effectively reduce tumor growth and progression .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Quinoxaline derivatives exhibit structural diversity based on substituent placement and electronic properties. Below is a comparison of key compounds:

Key Observations :

- The 1-methylpyrazole group in the target compound facilitates kinase inhibition (e.g., FGFR in Erdafitinib) through hydrogen bonding .

- 4-Chlorophenyl substituents increase molecular planarity, as evidenced by near-coplanar benzene and quinoxaline rings (deviation: 177.04°) . This structural rigidity may enhance crystallinity for material science applications.

- Imidazopyridazin derivatives exhibit broader π-conjugation, correlating with antibacterial activity against Gram-positive bacteria .

Biological Activity

7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of quinoxaline, a bicyclic structure that has been extensively studied for its diverse biological properties, including anticancer, antibacterial, and antifungal activities. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that can include bromination and pyrazole formation. The synthetic routes have been documented in various studies, highlighting the efficiency and yield of different methods. For instance, recent literature discusses novel synthetic approaches that yield high purity compounds suitable for biological testing .

Table 1: Summary of Synthetic Methods

| Method Description | Yield (%) | Reference |

|---|---|---|

| One-pot synthesis using TiO2 catalyst | 95% | |

| Ammonolysis and cyclization | 93% | |

| Reflux with substituted amines | 75-80% |

Anticancer Activity

This compound has shown promising anticancer properties in various studies. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of quinoxaline derivatives, this compound exhibited IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. Specifically, the IC50 values were reported to be approximately 1.9 µg/mL and 2.3 µg/mL respectively, indicating strong activity compared to doxorubicin (IC50 = 3.23 µg/mL) .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition.

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The mechanisms underlying the biological activities of this compound include:

- Induction of Apoptosis : Studies indicate that the compound can activate pro-apoptotic markers such as p53 and caspase-3 while reducing anti-apoptotic markers like Bcl-2 in cancer cells .

- Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes, leading to increased permeability and subsequent cell death .

Q & A

Basic: What synthetic methodologies are commonly employed for 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline?

Answer:

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example:

- Step 1: React tetrazolo[1,5-a]quinoxaline derivatives with alkynes in toluene using Cu(I) catalysts (e.g., copper iodide) under reflux conditions. This yields triazoloquinoxaline intermediates (21–36% yields) .

- Step 2: Introduce bromine at the 7-position via electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) in dichloromethane.

Key Validation: Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Basic: How can structural characterization of this compound be optimized?

Answer:

- X-ray Crystallography: Resolve crystal structures to confirm substituent positions and bond angles (e.g., 2-Bromo-5,7-dimethoxy-4-phenylquinoline in used single-crystal X-ray diffraction with R factor = 0.029) .

- Spectroscopic Techniques: Pair H/C NMR with heteronuclear correlation spectroscopy (HSQC, HMBC) to assign aromatic proton environments and confirm bromine substitution .

Advanced: How can researchers address low yields in CuAAC-based syntheses?

Answer:

- Factorial Design Optimization: Systematically vary catalyst loading (e.g., 5–20 mol% CuI), solvent polarity (toluene vs. DMF), and reaction time (12–48 hrs) to identify optimal conditions .

- Byproduct Analysis: Use LC-MS to detect side products (e.g., uncyclized intermediates) and adjust stoichiometry of alkyne reagents .

Advanced: What strategies resolve contradictions in biological activity data for quinoxaline derivatives?

Answer:

- Theoretical Framework Alignment: Link results to established mechanisms (e.g., GLUT1 inhibition in or TGF-β pathways in ) to contextualize discrepancies .

- Dose-Response Reassessment: Conduct IC assays across multiple cell lines (e.g., cancer vs. non-cancer) to isolate target-specific effects .

Advanced: How can computational tools enhance synthetic route planning?

Answer:

- Database Integration: Use REAXYS and PISTACHIO databases to predict feasible routes and side reactions. For example, achieved >90% accuracy by cross-referencing template-based plausibility scores .

- Density Functional Theory (DFT): Calculate activation energies for bromination steps to prioritize regioselective pathways .

Advanced: What methods validate target engagement in pharmacological studies?

Answer:

- Competitive Binding Assays: Use radiolabeled analogs (e.g., H or I) to quantify displacement in receptor-binding studies .

- CRISPR-Cas9 Knockout Models: Validate specificity by comparing activity in wild-type vs. GLUT1-knockout cell lines .

Basic: What analytical techniques confirm purity and stability?

Answer:

- HPLC-PDA: Monitor degradation under accelerated conditions (40°C/75% RH) with C18 columns and UV detection at 254 nm .

- Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition onset >200°C indicates suitability for high-temperature reactions) .

Advanced: How to design experiments for mechanistic studies of bromine’s electronic effects?

Answer:

- Hammett Plot Analysis: Synthesize analogs with electron-withdrawing/donating groups at the 7-position and correlate substituent constants (σ) with reaction rates (e.g., Suzuki coupling efficiency) .

- Electrochemical Profiling: Use cyclic voltammetry to measure redox potentials and quantify bromine’s impact on quinoxaline electron affinity .

Basic: What safety protocols are critical during synthesis?

Answer:

- Bromine Handling: Use Schlenk lines for NBS reactions to control exothermicity.

- Waste Management: Neutralize acidic byproducts (e.g., HBr) with saturated NaHCO before disposal .

Advanced: How to integrate this compound into hybrid materials for catalytic applications?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.